2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide
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Overview
Description
2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2-methylbenzoyl chloride with 5-methyl-4-oxo-4,5-dihydro-1,3-thiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazole ring can be reduced to form alcohols.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzamides.
Scientific Research Applications
2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide: Unique due to its specific substitution pattern on the thiazole and benzamide moieties.
4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid: Similar in structure but contains a pyrazoline ring instead of a thiazole ring.
2,6-Difluoro-N-(2’-methyl-3’-(4-methyl-5-oxo-4,5-dihydro-1,3),4-oxazole-2-yl)benzamide: Contains an oxazole ring, showing structural similarity but different heterocyclic core.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties. Its thiazole ring is particularly important for its reactivity and potential biological activity.
Properties
IUPAC Name |
2-methyl-N-(5-methyl-4-oxo-1,3-thiazolidin-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-5-3-4-6-9(7)11(16)14-12-13-10(15)8(2)17-12/h3-6,8H,1-2H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECZJVHQDCBWEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NC(=O)C2=CC=CC=C2C)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20387860 |
Source
|
Record name | 2-Methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
543696-70-4 |
Source
|
Record name | 2-Methyl-N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20387860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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